N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide
Description
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide is a structurally complex compound featuring a pyrimidine core substituted at position 6 with a morpholine ring and at position 4 with a thioether-linked pyridine moiety. This compound’s design leverages heterocyclic diversity, making it a candidate for therapeutic and biochemical research, particularly in targeting signaling pathways .
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c21-15(10-23-12-1-3-16-4-2-12)19-13-9-14(18-11-17-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJDOHSUXJAOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N4O2S
- SMILES : CC(=O)N(C1=NC(=NC=C1)N2CCOCC2)C3=CC=CN=C3S
This compound features a pyrimidine core substituted with a morpholine group and a pyridine sulfanyl moiety, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The 1,3,4-oxadiazole scaffold, which shares structural similarities, has shown significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:
- Inhibition of Key Enzymes : Compounds targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) have been reported to exhibit potent anticancer effects .
- Disruption of Signaling Pathways : Many derivatives function by interfering with critical signaling pathways involved in cancer progression, including the PI3K/Akt pathway .
A comparative study of similar compounds demonstrated that modifications in the chemical structure can enhance cytotoxicity against specific cancer types. For instance, certain derivatives showed selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related acetamide derivatives indicates promising antibacterial activity, particularly against biofilm-forming pathogens. In one study, novel acetamide derivatives exhibited superior antibiofilm efficacy compared to standard treatments like cefadroxil .
Case Study 1: Anticancer Efficacy
In a controlled study, various derivatives of pyrimidine were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the 6-position of the pyrimidine ring significantly enhanced activity against breast and lung cancer cells. The most active compounds induced apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of compounds structurally related to this compound. The study employed a series of in vitro assays against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively at low micromolar concentrations, suggesting their potential as new antimicrobial agents.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide and related compounds:
Key Structural and Functional Insights:
Morpholine vs. Pyrrolidine/Piperidine :
- Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to pyrrolidine (nitrogen-containing) or piperidine, which increase lipophilicity and membrane permeability .
- Example: The target compound’s morpholine group may improve aqueous solubility over ’s pyrrolidine derivative, critical for bioavailability .
Thioether vs. Ether Linkages :
- Thioether bonds (C–S–C) in the target compound offer greater metabolic stability compared to ethers (C–O–C), as sulfur is less prone to oxidative degradation. This could prolong half-life in vivo .
Aromatic Substituents :
- Pyridin-4-ylsulfanyl in the target compound enables π-π stacking with aromatic residues in enzyme active sites, whereas ’s 4-methylbenzyl group prioritizes hydrophobic interactions .
Quinazolinone derivatives () show dual functionality, combining kinase inhibition (via quinazolinone) and hydrophobic anchoring (phenylethyl groups) .
Acetamide Modifications :
- The acetamide side chain in the target compound allows conformational flexibility, whereas ’s aniline-linked acetamide may restrict motion but improve target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
